molecular formula C14H19BrO B6145802 2-(3-bromophenyl)-2-cyclohexylethan-1-ol CAS No. 1226330-02-4

2-(3-bromophenyl)-2-cyclohexylethan-1-ol

Cat. No. B6145802
CAS RN: 1226330-02-4
M. Wt: 283.2
InChI Key:
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Description

2-(3-bromophenyl)-2-cyclohexylethan-1-ol (2-3-BrCHE) is an organic compound that has been studied for its potential use in various scientific research applications. It has a wide range of properties and applications, including its use in organic synthesis, as a catalyst for chemical reactions, and its potential for use in drug development.

Scientific Research Applications

2-(3-bromophenyl)-2-cyclohexylethan-1-ol has a wide range of applications in scientific research. It has been used as a catalyst for various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, as well as in the synthesis of other organic compounds. Additionally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol has been used in the synthesis of dyes and pigments, as well as in the synthesis of fluorescent and phosphorescent materials.

Mechanism of Action

2-(3-bromophenyl)-2-cyclohexylethan-1-ol is an organic compound that acts as a catalyst in various chemical reactions. It is believed to act by facilitating the formation of a transition state in the reaction, which then leads to the formation of the desired product. Additionally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol has been found to be effective in catalyzing the formation of a variety of products, including alcohols, amines, aldehydes, and ketones.
Biochemical and Physiological Effects
2-(3-bromophenyl)-2-cyclohexylethan-1-ol has not been found to have any significant biochemical or physiological effects. It is believed to be non-toxic and non-irritating, and is not believed to be mutagenic or carcinogenic. Additionally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol has not been found to be teratogenic or embryotoxic in animal studies.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)-2-cyclohexylethan-1-ol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under normal laboratory conditions. Additionally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol has been found to be effective in catalyzing a variety of chemical reactions, and it is relatively non-toxic and non-irritating. However, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol does have some limitations for use in laboratory experiments. It is relatively expensive, and it is not as effective at catalyzing certain reactions as other catalysts. Additionally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol is not as effective in catalyzing certain reactions at lower temperatures.

Future Directions

There are a number of potential future directions for the use of 2-(3-bromophenyl)-2-cyclohexylethan-1-ol. One potential direction is the development of new catalysts based on 2-(3-bromophenyl)-2-cyclohexylethan-1-ol. Additionally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol could be used to develop new synthetic methods for the synthesis of organic compounds. Another potential direction is the development of new materials based on 2-(3-bromophenyl)-2-cyclohexylethan-1-ol, such as polymers, dyes, and pigments. Finally, 2-(3-bromophenyl)-2-cyclohexylethan-1-ol could be used to develop new drug delivery systems, or to develop new drugs that target specific biochemical pathways.

Synthesis Methods

2-(3-bromophenyl)-2-cyclohexylethan-1-ol can be synthesized by a two-step process that involves the reaction of 2-bromocyclohexanone with ethyl bromide. The first step involves the reaction of 2-bromocyclohexanone with ethyl bromide in the presence of a base. This reaction forms 2-(3-bromophenyl)-2-cyclohexylethan-1-ol, along with other byproducts. The second step involves the purification of the 2-(3-bromophenyl)-2-cyclohexylethan-1-ol from the reaction mixture. The purification process typically involves the use of a solvent such as ethyl acetate or toluene, and the use of a column chromatography technique.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-2-cyclohexylethan-1-ol involves the conversion of 3-bromophenylacetic acid to the corresponding acid chloride, which is then reacted with cyclohexanone to form the ketone intermediate. The ketone is then reduced to the alcohol using sodium borohydride.", "Starting Materials": [ "3-bromophenylacetic acid", "thionyl chloride", "cyclohexanone", "sodium borohydride", "methanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Convert 3-bromophenylacetic acid to the corresponding acid chloride using thionyl chloride in methanol", "React the acid chloride with cyclohexanone in diethyl ether using sodium hydroxide as a catalyst to form the ketone intermediate", "Reduce the ketone intermediate to the alcohol using sodium borohydride in methanol", "Acidify the reaction mixture with hydrochloric acid to obtain the final product" ] }

CAS RN

1226330-02-4

Product Name

2-(3-bromophenyl)-2-cyclohexylethan-1-ol

Molecular Formula

C14H19BrO

Molecular Weight

283.2

Purity

95

Origin of Product

United States

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